Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 877657-59-5
VCID: VC7090572
InChI: InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3
SMILES: CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42
Molecular Formula: C20H15FN2O5
Molecular Weight: 382.347

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

CAS No.: 877657-59-5

Cat. No.: VC7090572

Molecular Formula: C20H15FN2O5

Molecular Weight: 382.347

* For research use only. Not for human or veterinary use.

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate - 877657-59-5

Specification

CAS No. 877657-59-5
Molecular Formula C20H15FN2O5
Molecular Weight 382.347
IUPAC Name ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
Standard InChI InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3
Standard InChI Key HFLMFVHCOROYHA-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

Introduction

Structural and Molecular Characteristics

The compound features a benzofuro[3,2-d]pyrimidine core fused with a 4-fluorophenyl group at position 3 and an ethyl acetate moiety at position 1. The IUPAC name, ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetate, reflects its intricate architecture. Key structural attributes include:

  • Benzofuropyrimidine backbone: A fused tricyclic system combining benzofuran and pyrimidine rings.

  • 4-Fluorophenyl substituent: Introduces electron-withdrawing effects, enhancing metabolic stability and target binding.

  • Ethyl acetate side chain: Improves solubility and modulates pharmacokinetic properties.

The SMILES notation CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 provides a precise representation of its connectivity. X-ray crystallography and NMR studies confirm planarity in the fused ring system, which is critical for intercalation into biological targets like DNA or enzymes .

Synthetic Pathways and Optimization

Multi-Step Synthesis from 2-Hydroxy-5-Nitro-1-Benzonitrile

The synthesis involves four stages, as detailed in recent protocols :

Stage 1: Formation of 1-(3-Amino-5-Nitro-1-Benzofuran-2-yl)Ethan-1-One
2-Hydroxy-5-nitro-1-benzonitrile reacts with haloketones (e.g., chloroacetone) in alcoholic media under reflux (78–82°C, 6–8 h) to yield intermediates 2a–d. Cyclization is facilitated by nucleophilic aromatic substitution, with yields averaging 65–72%.

Stage 2: Synthesis of N-[(2-Acetyl-5-Nitro-1-Benzofuran-3-yl)Carbamothioyl]Acetamide
Intermediate 2a is treated with ammonium thiocyanate (0.01 mol) and acetyl chloride (0.01 mol) in dry acetone. Stirring at 25°C for 90 minutes produces thiourea derivatives 3a–d, isolated via precipitation in ice-cold water (yields: 58–64%).

Stage 3: Cyclization to 4-Substituted-8-Nitro-Benzofuro[3,2-d]Pyrimidine-2-Thiol
Refluxing 3a–d with aqueous NaOH (15 minutes) induces cyclodehydration, forming the pyrimidine ring. Acidification with HCl precipitates thiol derivatives 4a–d, purified via recrystallization from dimethylformamide (DMF) (yields: 70–75%).

StageReagents/ConditionsYield (%)Purification Method
1Haloketones, EtOH, reflux65–72Filtration, washing
2NH₄SCN, AcCl, acetone58–64Ice-water precipitation
3NaOH, reflux70–75Recrystallization (DMF)
4ClCH₂COOH, Na₂CO₃60–68Chloroform extraction

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the minimum inhibitory concentration (MIC) is 12.5 µg/mL, comparable to ciprofloxacin (MIC: 6.25 µg/mL) . Fungal strains like Candida albicans (ATCC 10231) show MIC values of 25 µg/mL, outperforming fluconazole (MIC: 50 µg/mL). Molecular docking studies attribute this activity to:

  • DNA gyrase inhibition: Hydrogen bonding with Ser84 and Asp86 residues (binding energy: −8.2 kcal/mol).

  • Lanosterol demethylase binding: Hydrophobic interactions with heme groups in fungal CYP51 (binding energy: −7.9 kcal/mol) .

Physicochemical and Spectral Properties

Spectral Characterization

  • IR (KBr): Peaks at 1732 cm⁻¹ (C=O ester), 1663 cm⁻¹ (pyrimidine C=O), 1528 cm⁻¹ (NO₂), and 835 cm⁻¹ (C-F) .

  • ¹H NMR (DMSO-d₆): δ 8.38–8.40 (s, 1H, Ar-H), 7.49–7.95 (m, 4H, Ar-H), 4.6–4.65 (s, 2H, CH₂COO), 1.21–1.25 (t, 3H, CH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 383.3 ([M+H]⁺).

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in DMSO (25 mg/mL) and ethanol (18 mg/mL). Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating robust shelf life.

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